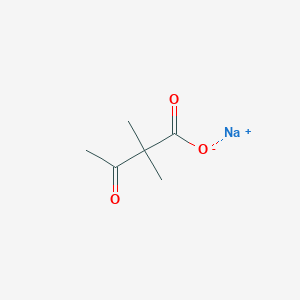
2,2-Dimethyl-3-oxobutanoic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-oxobutanoic acid sodium salt, also known as sodium 2,2-dimethyl-3-oxobutanoate, is an organic compound with the molecular formula C6H9NaO3. This compound is a sodium salt derivative of 2,2-dimethyl-3-oxobutanoic acid, characterized by its crystalline structure and high solubility in water. It is widely used in various chemical and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-3-oxobutanoic acid sodium salt typically involves the esterification of 2,2-dimethyl-3-oxobutanoic acid followed by neutralization with a sodium base. One common method includes the reaction of 2,2-dimethyl-3-oxobutanoic acid with sodium hydroxide in an aqueous medium, resulting in the formation of the sodium salt.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Esterification: Reacting 2,2-dimethyl-3-oxobutanoic acid with an alcohol in the presence of an acid catalyst.
Neutralization: Treating the ester with sodium hydroxide to form the sodium salt.
Purification: Crystallizing the product from the reaction mixture to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-oxobutanoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Produces 2,2-dimethyl-3-oxobutanoic acid.
Reduction: Yields 2,2-dimethyl-3-hydroxybutanoic acid.
Substitution: Forms various alkylated derivatives depending on the electrophile used.
科学研究应用
2,2-Dimethyl-3-oxobutanoic acid sodium salt is utilized in numerous scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways.
Medicine: It is investigated for its potential role in drug development and as a precursor in the synthesis of pharmaceuticals.
Industry: Employed in the manufacture of polymers, resins, and other industrial chemicals due to its reactivity and stability.
作用机制
The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its molecular targets include enzymes and other proteins that catalyze oxidation, reduction, and substitution reactions. The pathways involved often relate to metabolic processes where the compound acts as a substrate or inhibitor, influencing the rate and outcome of biochemical reactions.
相似化合物的比较
2,2-Dimethyl-3-oxobutanoic acid: The parent acid form of the sodium salt.
Sodium 3-oxobutanoate: A structurally similar compound with a different substitution pattern.
Sodium 2-oxobutanoate: Another related compound with a similar functional group but different alkyl substitution.
Uniqueness: 2,2-Dimethyl-3-oxobutanoic acid sodium salt is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications where precise control over reaction conditions and outcomes is required.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better leverage its potential in various scientific and industrial fields.
属性
IUPAC Name |
sodium;2,2-dimethyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-4(7)6(2,3)5(8)9;/h1-3H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCLPTCIQFKZMI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7063-22-1 |
Source


|
| Record name | 2,2-Dimethyl-3-oxobutanoic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














